ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core, a fused heterocyclic system comprising thiophene and pyridine rings. Key substituents include:
- Position 3: A carbamoyl group, contributing to hydrogen-bonding interactions.
- Position 6: An ethyl carboxylate ester, influencing solubility and metabolic stability.
While direct synthetic details for this compound are absent in the provided evidence, analogous thieno[2,3-c]pyridine derivatives are synthesized via cyclization of enaminones or multi-step condensation reactions (e.g., ).
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-2-31-24(30)27-13-12-18-19(14-27)32-23(20(18)21(25)28)26-22(29)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRUDXFEPBXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1,1’-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Biphenyl Amide: The initial step involves the formation of the biphenyl amide through the reaction of biphenyl-4-carboxylic acid with an amine under dehydrating conditions.
Thieno[2,3-c]pyridine Ring Construction: The next step involves the construction of the thieno[2,3-c]pyridine ring system. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1,1’-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or sulfonates.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new polymers, coatings, or electronic materials due to its unique structural features.
Mechanism of Action
The mechanism by which ethyl 2-{[1,1’-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The biphenyl and thieno[2,3-c]pyridine moieties may facilitate binding to hydrophobic pockets, while the carbamoyl group may form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]pyridine derivatives exhibit diverse pharmacological and photophysical properties depending on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thieno[2,3-c]pyridine Derivatives
*Calculated based on molecular formula C25H23N3O3S.
Key Findings
This contrasts with smaller substituents (e.g., chloroacetamido in ), which prioritize synthetic versatility. Carbamoyl and carboxamide groups (Positions 3) improve hydrogen-bonding capacity, critical for target engagement in drug design.
Photophysical Properties :
- Ethyl carboxylate groups (Position 6) may influence fluorescence, as seen in triazoloquinazolines (), where ethyl substituents reduced conjugation via steric hindrance. The target compound’s biphenyl amide could extend conjugation, but this remains unverified.
Synthetic Accessibility: Enaminone cyclization () is a common route for thieno-pyridine cores. The target compound likely requires selective amidation at Position 2, as seen in biphenyl-substituted analogues ().
Safety and Handling: Ethyl 2-amino-6-boc-... () highlights hazards typical of reactive intermediates (e.g., irritancy), suggesting similar precautions for the target compound.
Biological Activity
Ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core substituted with various functional groups. The presence of the biphenyl amide group enhances its lipophilicity and may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, thiazole derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The introduction of electron-withdrawing groups like chlorine has been noted to enhance antibacterial potency by increasing the electrophilicity of the compounds, thus improving their interaction with microbial targets .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl... | S. aureus | TBD |
| Thiazole Derivative | E. faecium | 16 |
| Daptomycin | S. aureus | 1 |
| Vancomycin | E. faecium | 2 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Studies indicate that compounds with similar thieno-pyridine structures exhibit cytotoxic effects on cancer cells such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | % Viability Reduction |
|---|---|---|
| Ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl... | Caco-2 | TBD |
| Thiazole Derivative | Caco-2 | 39.8 |
| Thiazolone | A549 | 47–60 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with microbial survival or cancer cell proliferation. For instance, the structural features that enhance lipophilicity may facilitate better membrane penetration and interaction with intracellular targets.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of thieno-pyridine derivatives similar to our compound of interest, it was found that certain substitutions significantly enhanced both antimicrobial and anticancer activities . These findings suggest that further modification of the ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl group could yield even more potent derivatives.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for constructing the thieno[2,3-c]pyridine core in this compound?
- The thieno[2,3-c]pyridine scaffold can be synthesized via multi-component reactions such as the Biginelli reaction, which involves condensation of aldehydes, thioureas, and β-keto esters under acidic conditions . Cyclization reactions using precursors like ethyl acetoacetate and isoxazolyl thioureas have also been employed for analogous heterocyclic systems, with subsequent functionalization via amidation or carbamoylation . Key steps include refluxing in ethanol or methanol with ammonium acetate as a catalyst .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : Analyze , , and 2D spectra to verify substituent positions and hydrogen bonding (e.g., amide protons).
- X-ray crystallography : Resolve the 3D conformation of the bicyclic system and confirm stereochemistry, as demonstrated in related thieno-pyridine derivatives .
- Mass spectrometry (HRMS) : Validate the molecular formula and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Refer to safety data sheets (SDS) for thieno-pyridine analogs, which recommend:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill management : Collect residues in sealed containers and avoid combustion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate cyclization .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate amide bond formation .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during multi-step syntheses .
Q. How should researchers resolve contradictions between computational and experimental data (e.g., NMR vs. DFT-predicted shifts)?
- DFT refinement : Re-optimize computational models using solvent corrections (e.g., PCM for ethanol) and hybrid functionals (B3LYP-D3) .
- Dynamic effects : Account for tautomerism or conformational flexibility in the thieno-pyridine ring using variable-temperature NMR .
- Cross-validation : Compare with crystallographic data to identify artifacts in computational predictions .
Q. What methodologies are suitable for evaluating the biological activity of this compound?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays, noting the compound’s potential as a kinase inhibitor due to its ATP-mimetic amide groups .
- SAR studies : Modify the biphenylamide or carbamoyl groups to assess impact on potency, referencing analogous pyrimidine derivatives .
- ADMET profiling : Use HPLC-MS to measure metabolic stability in liver microsomes .
Q. How can hazardous byproducts (e.g., halogenated intermediates) be managed during synthesis?
- Green chemistry : Replace chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Byproduct trapping : Employ scavenger resins or aqueous workups to isolate reactive intermediates .
- Waste disposal : Follow EPA guidelines for halogenated waste, including neutralization before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
